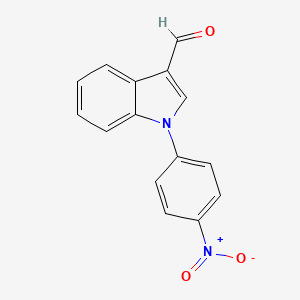

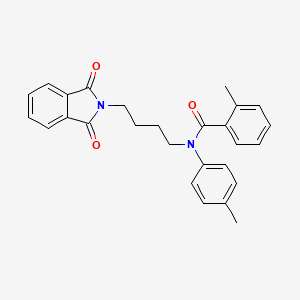

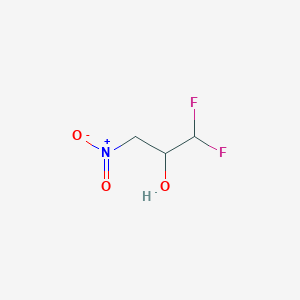

1-(4-nitrophenyl)-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a nitrophenyl group, such as 1-(4-nitrophenyl)ethanol , are often used in chemical reactions due to their reactivity. The nitro group is electron-withdrawing, which makes the phenyl ring more susceptible to electrophilic attack. This can be useful in many types of chemical reactions .

Synthesis Analysis

The synthesis of nitrophenyl compounds often involves the nitration of phenol or a similar compound . This typically involves a reaction with nitric acid or a similar nitration agent. The exact conditions can vary depending on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of nitrophenyl compounds can be analyzed using various spectroscopic techniques, such as NMR . These techniques can provide information about the chemical environment of the atoms in the molecule, which can be useful for understanding its reactivity .Chemical Reactions Analysis

Nitrophenyl compounds can participate in a variety of chemical reactions. For example, they can undergo reduction reactions to form aminophenols . The exact reactions that a specific nitrophenyl compound can undergo will depend on its other functional groups .Physical And Chemical Properties Analysis

Nitrophenyl compounds often have distinctive physical and chemical properties. For example, they tend to have strong absorbance in the UV-visible region of the spectrum, which can make them useful as dyes or indicators .Applications De Recherche Scientifique

a. Anticancer Agents: Researchers have explored NPICA derivatives as potential anticancer agents. These compounds exhibit promising cytotoxicity against cancer cells, making them valuable candidates for further investigation .

b. Antifungal Compounds: NPICA derivatives have demonstrated antifungal activity. Their ability to inhibit fungal growth suggests potential applications in treating fungal infections .

c. Anti-inflammatory Agents: The anti-inflammatory properties of NPICA derivatives make them interesting targets for drug development. These compounds may help manage inflammatory conditions .

d. Antituberculosis Agents: Studies have investigated NPICA derivatives as potential antituberculosis drugs. Their activity against Mycobacterium tuberculosis warrants further exploration .

e. Antidiabetic Compounds: NPICA derivatives have shown promise in managing diabetes. Researchers are exploring their effects on glucose metabolism and insulin sensitivity .

f. Bioimaging Probes: Due to their fluorescent properties, NPICA derivatives can serve as bioimaging agents. They allow visualization of specific cellular processes and structures .

Coordination Chemistry

NPICA derivatives have been synthesized as interesting ligands in coordination chemistry. Their ability to coordinate with metal ions opens up possibilities for designing novel complexes with tailored properties .

Organic Synthesis

NPICA itself serves as a valuable synthetic intermediate. Notably:

a. Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles: A scalable synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) has been developed. FNPT serves as a preferred reagent for preparing 1-alkyl-4-formyltriazoles, which find applications in various fields .

b. Diazotization of 4-Nitroaniline: NPICA facilitates the in situ diazotization of 4-nitroaniline. This process allows for the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and enables recycling of 4-nitrophenyl azide .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-nitrophenyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-10-11-9-16(15-4-2-1-3-14(11)15)12-5-7-13(8-6-12)17(19)20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHGIGBKDCWEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)